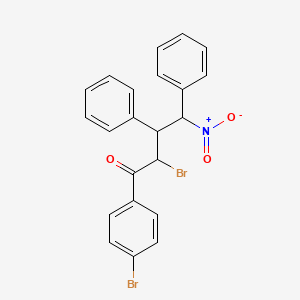
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one is an organic compound that belongs to the class of brominated aromatic ketones. This compound is characterized by the presence of two bromine atoms, a nitro group, and three phenyl rings. It is of interest in organic synthesis and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination of 1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency. The final product is typically purified by recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The phenyl rings can be oxidized to form quinones under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of 2-Amino-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one.
Oxidation: Formation of quinone derivatives from the phenyl rings.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one involves its interaction with biological molecules. The bromine atoms and nitro group can participate in electrophilic and nucleophilic interactions, respectively, with various biomolecules. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-1-(4-bromophenyl)ethanone: A simpler brominated ketone with similar reactivity but fewer functional groups.
4-Nitro-3,4-diphenylbutan-1-one: Lacks the bromine atoms but retains the nitro and phenyl groups.
1-(4-Bromophenyl)-4-nitro-3,4-diphenylbutan-1-one: Similar structure but with only one bromine atom.
Uniqueness
2-Bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one is unique due to the combination of two bromine atoms, a nitro group, and three phenyl rings. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
6289-94-7 |
|---|---|
Molekularformel |
C22H17Br2NO3 |
Molekulargewicht |
503.2 g/mol |
IUPAC-Name |
2-bromo-1-(4-bromophenyl)-4-nitro-3,4-diphenylbutan-1-one |
InChI |
InChI=1S/C22H17Br2NO3/c23-18-13-11-17(12-14-18)22(26)20(24)19(15-7-3-1-4-8-15)21(25(27)28)16-9-5-2-6-10-16/h1-14,19-21H |
InChI-Schlüssel |
GMMLPTGIJBFXHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)[N+](=O)[O-])C(C(=O)C3=CC=C(C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
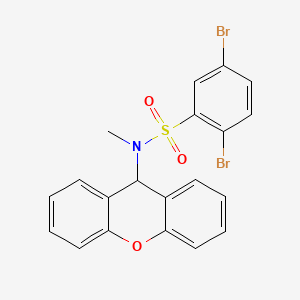
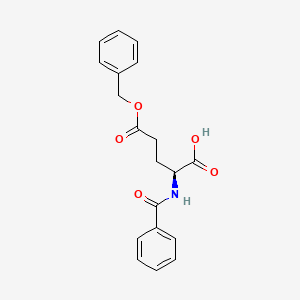
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728290.png)
![5-[[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl]oxy]-5-oxopentanoic acid;propan-2-amine](/img/structure/B14728296.png)

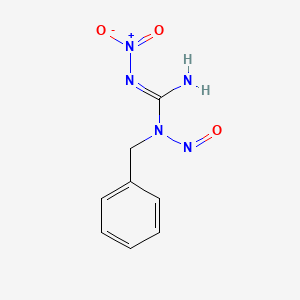
![4-Tert-butyl-2-[(dimethylamino)methyl]-6-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B14728330.png)
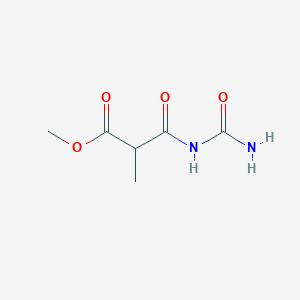
![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
![N-[(4-benzothiazol-2-ylphenyl)methyl]-3-chloro-benzamide](/img/structure/B14728350.png)
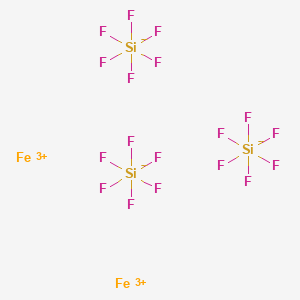

![Silane, [(2,2-dibromocyclopropyl)methyl]trimethyl-](/img/structure/B14728369.png)
